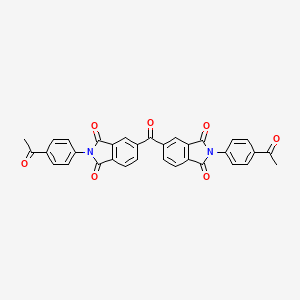![molecular formula C42H34N4 B11538933 N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538933.png)
N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound featuring a carbazole core structure. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique electronic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic synthesis. The process begins with the preparation of the carbazole core, followed by the introduction of the ethyl group at the 9-position. Subsequent steps involve the formation of the Schiff base linkage through condensation reactions with appropriate aldehydes and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the carbazole core.
Common Reagents and Conditions
Common reagents include oxidizing agents like water radical cations and reducing agents such as hydrogen gas in the presence of catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while reduction can lead to the formation of reduced carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of (E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions. For example, it may bind to DNA or proteins, affecting their activity and leading to biological effects such as cell growth inhibition or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound with a simpler structure.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
Schiff Bases: Compounds with similar imine linkages.
Uniqueness
(E)-1-(9-ETHYL-9H-CARBAZOL-3-YL)-N-{4’-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its combination of a carbazole core with a Schiff base linkage, providing distinct electronic and structural properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C42H34N4 |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
1-(9-ethylcarbazol-3-yl)-N-[4-[4-[(9-ethylcarbazol-3-yl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C42H34N4/c1-3-45-39-11-7-5-9-35(39)37-25-29(13-23-41(37)45)27-43-33-19-15-31(16-20-33)32-17-21-34(22-18-32)44-28-30-14-24-42-38(26-30)36-10-6-8-12-40(36)46(42)4-2/h5-28H,3-4H2,1-2H3 |
InChI-Schlüssel |
QIFQNJJPXXELOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11538858.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11538871.png)

![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11538908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)
![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
![2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538919.png)
![2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11538922.png)
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11538925.png)
![5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11538938.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11538939.png)
